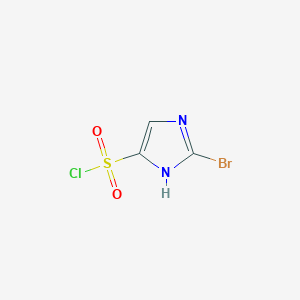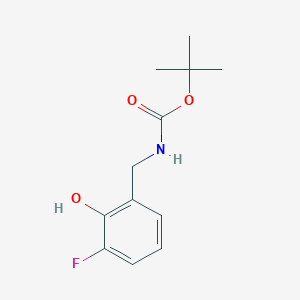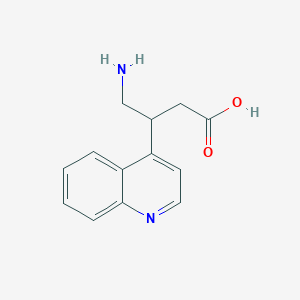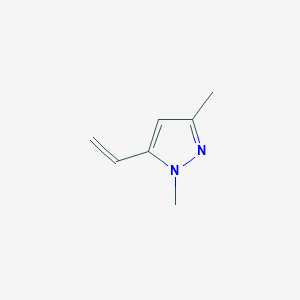![molecular formula C12H15BrClN B13550398 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride is a chemical compound known for its unique spiro structure, which involves a cyclobutane ring fused to an isoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.
Spirocyclization: The cyclobutane ring is formed through a spirocyclization reaction, which can be facilitated by using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can modify the spiro structure to create new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield azido, cyano, or thiol derivatives.
Applications De Recherche Scientifique
8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Mécanisme D'action
The mechanism of action of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8’-chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
- 8’-fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
- 8’-iodo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
Uniqueness
The uniqueness of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride lies in its bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C12H15BrClN |
|---|---|
Poids moléculaire |
288.61 g/mol |
Nom IUPAC |
8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-11-4-1-3-10-9(11)7-14-8-12(10)5-2-6-12;/h1,3-4,14H,2,5-8H2;1H |
Clé InChI |
PXAWTGLOBKHHBS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNCC3=C2C=CC=C3Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


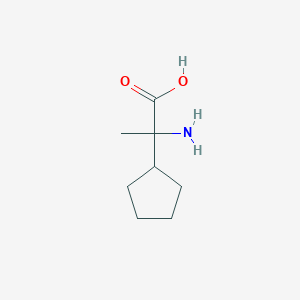
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)
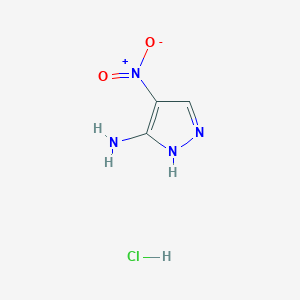


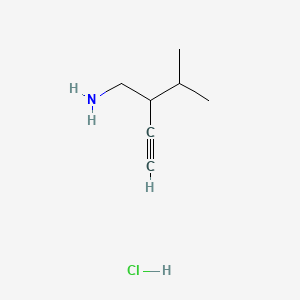
![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)
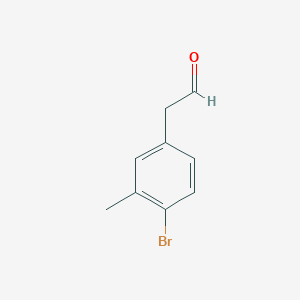
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
